

A Comparative Toxicological Assessment: Butyl Diphenyl Phosphate vs. Triphenyl Phosphate

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Compound of Interest

Compound Name: *Butyl diphenyl phosphate*

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A Guide for Researchers, Scientists, and Drug Development Professionals

The increasing use of organophosphate esters as flame retardants and plasticizers necessitates a thorough understanding of their toxicological profiles. This guide provides a comparative analysis of the toxicity of Triphenyl Phosphate (TPP) and a commercially relevant butylated derivative, tert-Butylphenyl Diphenyl Phosphate (BPDP). Due to a significant lack of publicly available toxicological data for the specific isomer **n-butyl diphenyl phosphate** (CAS 2752-95-6)[1], this comparison focuses on BPDP, a common component in commercial butylated triaryl phosphate mixtures.

Executive Summary

Triphenyl phosphate (TPP) is a well-studied organophosphate ester with a range of documented toxic effects, including endocrine disruption, neurotoxicity, and developmental and reproductive toxicity. In contrast, while data on tert-butylphenyl diphenyl phosphate (BPDP) is less extensive, emerging research indicates potential for developmental toxicity through disruption of key signaling pathways. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to aid in the comparative assessment of these two compounds.

Data Presentation: A Comparative Overview of Toxicity

The following table summarizes the available quantitative toxicity data for TPP and BPDP. It is important to note that data for BPDP is often derived from studies on commercial mixtures, which may also contain TPP and other butylated congeners.

Toxicity Endpoint	Triphenyl Phosphate (TPP)	tert-Butylphenyl Diphenyl Phosphate (BPDP) & Butylated Mixtures
Acute Oral Toxicity (LD50)	Rat: >5,000 mg/kg	Rat: >20,000 mg/kg (for a mixture containing t-butylphenyl diphenyl phosphate)
Acute Dermal Toxicity (LD50)	Rabbit: >7,900 mg/kg ^[2]	Rabbit: >7,900 mg/kg (for a mixture containing t-butylphenyl diphenyl phosphate)
Developmental Toxicity	<ul style="list-style-type: none">- Reduced number of live pups at $\geq 10,000$ ppm in rats.- Delays in pubertal endpoints starting at 1,000 ppm in rats.^[3]^[4]	<ul style="list-style-type: none">- Alters Hedgehog signaling in murine limb bud cultures, leading to detrimental effects on endochondral ossification.- Induced developmental cardiotoxicity and hepatotoxicity in zebrafish.^[5]
Reproductive Toxicity	<ul style="list-style-type: none">- Perturbed reproductive performance at $\geq 10,000$ ppm in rats.^{[3][4]}	<ul style="list-style-type: none">- High doses of butylated triphenyl phosphate-based hydraulic fluid affected reproductive endpoints in rats.^[5]
Neurotoxicity	<ul style="list-style-type: none">- Can lead to neuroinflammation and oxidative stress in the brain.^[6]- Potential for organophosphate-induced delayed neurotoxicity (OPIDN).^[6]- Generally not a potent acetylcholinesterase inhibitor.^[7]	<ul style="list-style-type: none">- Commercial TCP mixture (containing butylated forms) has reduced neurotoxic potential compared to ortho-TCP alone.^[7]- Aromatic OPFRs, including BPDP, were generally more active in a developmental neurotoxicity <i>in vitro</i> test battery than halogenated OPFRs.^[8]

Endocrine Disruption

- Acts as an estrogen receptor α (ER α) agonist.^[9] - Promotes 17 β -estradiol (E2) synthesis.^[9]
- Can act as an ER α antagonist in some contexts.^[10]
- Commercial butylated triphenyl phosphate mixtures are under evaluation for potential endocrine disruption.^[11]

Experimental Protocols

The toxicity data presented are primarily derived from studies following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure data quality and comparability across different studies and chemicals.

Acute Oral Toxicity Testing (as per OECD Guideline 423)

This method is a stepwise procedure using a small number of animals to obtain sufficient information on the acute toxicity of a substance for classification purposes.

- **Test Animals:** Typically, young adult female rats are used.
- **Housing and Feeding:** Animals are housed in standard conditions with free access to food and water.
- **Dosing:** The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
- **Procedure:** The test proceeds in a stepwise manner. If an animal dies, the test is repeated at a lower dose. If the animal survives, the test is repeated at a higher dose until the LD50 can be estimated.

Developmental and Reproductive Toxicity Screening Test (as per OECD Guideline 421)

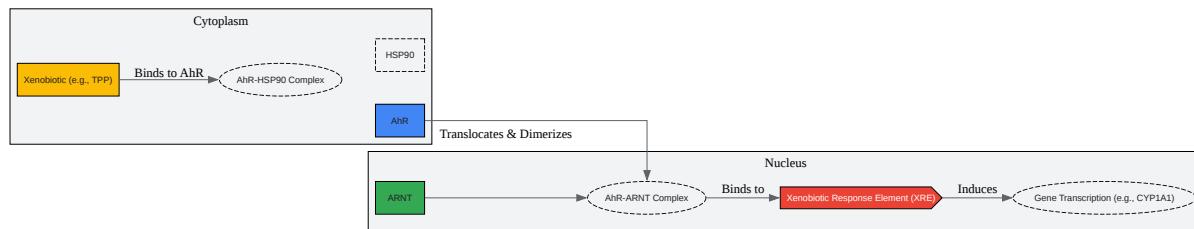
This screening test provides preliminary information on the potential effects of a substance on reproduction and development.

- Test Animals: Male and female rats are used.
- Dosing: The test substance is administered daily to males for four weeks and to females for two weeks before mating, during mating, throughout gestation, and until at least day 13 of lactation.
- Mating: One male and one female are paired for up to two weeks.
- Observations (Parents): Clinical signs, body weight, and food consumption are monitored. At termination, reproductive organs are examined.
- Observations (Offspring): The number of live and dead pups, pup weight, and clinical signs are recorded. Developmental landmarks, such as anogenital distance and nipple retention, may also be assessed.

Signaling Pathway Visualizations

Understanding the molecular mechanisms of toxicity is crucial for risk assessment. The following diagrams, created using the DOT language, illustrate key signaling pathways that are potentially disrupted by TPP and BPDP.

Caption: The Hedgehog signaling pathway, a critical regulator of embryonic development, can be disrupted by tert-butylphenyl diphenyl phosphate (BPDP).



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Caption: The Aryl Hydrocarbon Receptor (AhR) pathway is a key mechanism for metabolizing xenobiotics like triphenyl phosphate (TPP).

Conclusion

The available toxicological data suggest that while both triphenyl phosphate and tert-butylphenyl diphenyl phosphate present potential health concerns, their primary mechanisms of toxicity may differ. TPP has a more established profile as an endocrine disruptor, while current evidence for BPDP points towards developmental toxicity via interference with crucial signaling pathways like Hedgehog signaling.

For researchers and professionals in drug development, this comparative guide highlights the importance of considering the specific chemical structure and not just the general class of organophosphate esters when assessing potential toxicity. The significant data gaps for many butylated organophosphate esters, including **n-butyl diphenyl phosphate**, underscore the need for further research to ensure the safety of these widely used chemicals. The provided experimental protocols and pathway diagrams serve as a foundational resource for designing and interpreting future toxicological studies.

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